N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-8-4-7-12(9-13)14(19-2)10-16-15(17)11-5-3-6-11/h4,7-9,11,14H,3,5-6,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUQROCVSZMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclobutane ring, followed by the introduction of the methoxy groups and the carboxamide functional group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide exhibits significant biological activity attributed to its structural features that facilitate interactions with various molecular targets. Key areas of research include:
- Antimicrobial Properties :
-
Modulation of Receptor Activities :
- Similar compounds have been noted for their interactions with G protein-coupled receptors (GPCRs), crucial for mediating cellular responses to hormones and neurotransmitters. This suggests that this compound could be explored for conditions related to these pathways.
Antimicrobial Efficacy
A study conducted on structurally similar compounds indicated that modifications in the methoxy and phenyl groups significantly enhanced binding affinity to bacterial targets, suggesting a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Potential
Research into related compounds has demonstrated anti-inflammatory effects through modulation of cytokine production in macrophage cultures. This indicates that this compound might also possess similar properties, warranting further investigation into its therapeutic potential against inflammatory diseases .
Mechanism of Action
The mechanism by which N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives (e.g., Compounds 14–19 from )
Compounds such as N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (15) and N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide (16) share a similar ethylamide backbone but differ in substituents on the aromatic rings. Key comparisons include:
- Structural Differences : The target compound replaces the acetamide group with a cyclobutanecarboxamide, introducing steric hindrance and conformational rigidity.
- Receptor Interactions : Molecular modeling of acetamide derivatives revealed interactions with melatonin receptors (MT1/MT2). The cyclobutane group in the target compound could alter binding kinetics due to its strained geometry .
- Solubility and Stability: Acetamide derivatives were optimized for water solubility via hydroxyl or methoxy groups.
Phosphonate Ester Analogs ()
The compound 2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate shares the 3-methoxyphenyl group but features a trifluoroethyl-phosphonate core. Key distinctions:
- Functional Groups : The phosphonate ester in is more polar and acidic than the carboxamide, affecting solubility and membrane permeability.
- Metabolic Stability : The trifluoroethyl group in resists enzymatic degradation, whereas the target compound’s methoxy groups may undergo demethylation, reducing metabolic stability .
Epoxide-Containing Compounds ()
Unlike the target compound, epoxides are typically intermediates for further functionalization, underscoring differences in synthetic utility .
Structural and Functional Data Table
Key Research Findings
- Hydrogen Bonding : The carboxamide group in the target compound can form robust hydrogen bonds, influencing crystal packing and solubility. This contrasts with phosphonate esters, where stronger acid-base interactions may dominate .
- Synthetic Complexity : Cyclobutane incorporation likely increases synthetic difficulty compared to linear acetamide derivatives, necessitating optimized cyclization protocols.
- Pharmacological Potential: Structural parallels to melatonergic ligands () suggest the target compound may interact with similar receptors, though steric effects from the cyclobutane ring require empirical validation .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide is a compound that has attracted interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a cyclobutanecarboxamide core with methoxy-substituted phenyl groups. The structural characteristics contribute to its biological properties, particularly its interaction with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. Studies suggest that similar compounds can modulate receptor activity, affecting downstream signaling cascades .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, leading to therapeutic effects. For instance, compounds with similar structures have shown potential in inhibiting kinases associated with cancer progression .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or other inflammatory diseases.
2. Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism could involve the activation of intrinsic apoptotic pathways, as observed in related compounds that target cancer cells through mitochondrial pathways .
3. Neuroprotective Properties
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases like Parkinson's or Alzheimer's disease. This activity is often linked to their ability to modulate neurotransmitter systems or reduce oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Q & A
Q. What synthetic methodologies are reported for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide, and how are yields optimized?
Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with substituted ethylamine intermediates. Key methods include:
- Solvent-free reactions : Neat stirring or fusion at elevated temperatures to reduce solvent interference .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields (e.g., 70–85% for analogous amides) .
- Multi-step procedures : Sequential protection/deprotection of functional groups (e.g., methoxy and amide) to avoid side reactions . Optimization focuses on catalysts (e.g., DCC for amidation), temperature control, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves stereochemistry and confirms cyclobutane ring puckering (bond angles: 88–92°) .
- NMR spectroscopy : 1H NMR identifies methoxy protons (δ 3.2–3.8 ppm) and cyclobutane CH2 groups (δ 1.8–2.5 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated: 334.1784) .
Q. How is preliminary biological screening conducted for this compound?
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) and cytotoxicity profiling (IC50 values via MTT assays) .
- Receptor binding studies : Radioligand displacement assays (e.g., 3H-labeled competitors) to measure affinity (Ki) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the bioactivity of this compound’s structural motifs?
The amide group facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets), while methoxy substituents enhance lipophilicity (logP ~2.8) for membrane penetration . Computational docking (AutoDock Vina) predicts binding poses, with cyclobutane enforcing conformational rigidity to reduce entropy penalties .
Q. How can discrepancies in pharmacological data across studies be resolved?
Contradictions often arise from:
- Impurity variability : HPLC purity thresholds (>95%) and orthogonal methods (LC-MS) ensure consistency .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Stereochemical differences : Chiral chromatography separates enantiomers, as seen in studies of analogous amides .
Q. What computational tools predict this compound’s ADMET properties?
- QSAR models : Predict logD (2.1–2.5) and aqueous solubility (0.1–1.2 mg/mL) using descriptors like polar surface area (80–90 Ų) .
- Molecular dynamics simulations : Simulate blood-brain barrier penetration (unfavorable due to high molecular weight >300 Da) .
- Toxicity prediction : ProTox-II identifies potential hepatotoxicity risks (e.g., CYP3A4 inhibition) .
Methodological Considerations
- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure enantiopurity during synthesis .
- Crystallization solvents : Ethanol/water mixtures yield high-purity single crystals for X-ray analysis .
- Bioactivity validation : Use positive controls (e.g., FDA-approved kinase inhibitors) to benchmark potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
